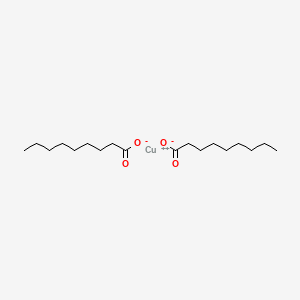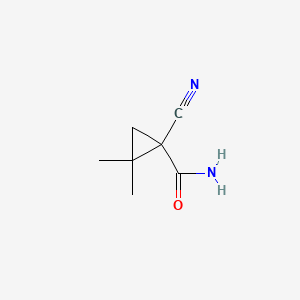
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is an organic compound characterized by the presence of both chloromethyl and trichloromethyl groups attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with trichloromethyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chloromethyl and trichloromethyl groups.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Addition Reactions: The trichloromethyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use as a building block for drug development.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane involves its reactivity due to the presence of chloromethyl and trichloromethyl groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the trichloromethyl group.
Trichloromethyl Ketone: Contains the trichloromethyl group but lacks the dioxolane ring.
1,3-Dioxolane Derivatives: Various derivatives with different substituents on the dioxolane ring.
Uniqueness
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is unique due to the combination of chloromethyl and trichloromethyl groups on a dioxolane ring
Properties
CAS No. |
4362-44-1 |
|---|---|
Molecular Formula |
C5H6Cl4O2 |
Molecular Weight |
239.9 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H6Cl4O2/c6-1-3-2-10-4(11-3)5(7,8)9/h3-4H,1-2H2 |
InChI Key |
DADNQTMXKHQSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C(Cl)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)







![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)



